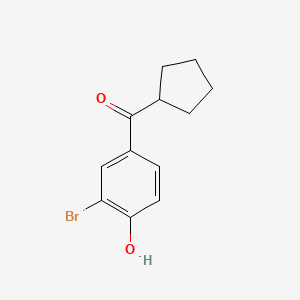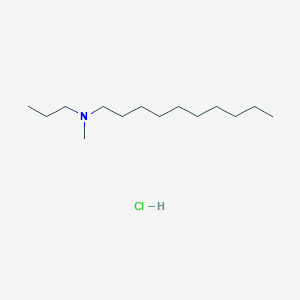
N-methyl-N-propyldecan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-propyldecan-1-amine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group, a propyl group, and a decan-1-amine backbone, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-propyldecan-1-amine;hydrochloride typically involves the alkylation of decan-1-amine with methyl and propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-propyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl or propyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary or secondary amines, and substituted amines with various functional groups.
Scientific Research Applications
N-methyl-N-propyldecan-1-amine;hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential role in enzyme kinetics and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-propyldecan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. It may also inhibit or activate enzymes, affecting biochemical processes within the cell.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-ethyldecan-1-amine;hydrochloride
- N-methyl-N-butyldecan-1-amine;hydrochloride
- N-methyl-N-pentyldecan-1-amine;hydrochloride
Uniqueness
N-methyl-N-propyldecan-1-amine;hydrochloride is unique due to its specific alkyl chain length and the combination of methyl and propyl groups. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
88552-76-5 |
|---|---|
Molecular Formula |
C14H32ClN |
Molecular Weight |
249.86 g/mol |
IUPAC Name |
N-methyl-N-propyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H31N.ClH/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2;/h4-14H2,1-3H3;1H |
InChI Key |
QKBKTFLXLFTMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(C)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)

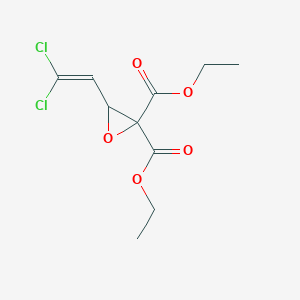
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
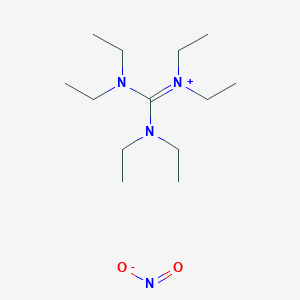
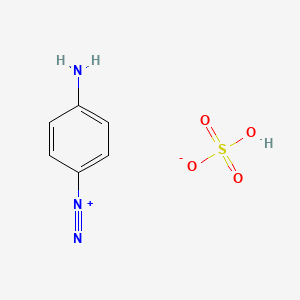

![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
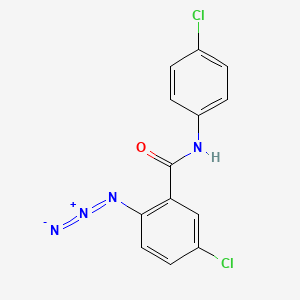

![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
